This particular compound has garnered significant interest in scientific research, particularly for its potent inhibitory activity against tyrosine kinases, specifically the epidermal growth factor receptor (EGFR) [, ]. This inhibitory activity makes 4-((3-bromophenyl)amino)quinazoline-6,7-diol a valuable tool for studying EGFR-mediated signaling pathways and for developing potential anticancer therapies [].
4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a chemical compound classified as a quinazoline derivative. It is characterized by the presence of a bromophenyl amino group attached to the quinazoline structure, which contributes to its biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed for monitoring the progress of reactions and purifying intermediates.
The molecular formula of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol is . Its structure features a quinazoline ring system with hydroxyl groups at positions 6 and 7 and a brominated phenyl amino substituent at position 4.
Key structural data includes:
4-((3-Bromophenyl)amino)quinazoline-6,7-diol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects imparted by the bromine atom and the amino group, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 4-((3-Bromophenyl)amino)quinazoline-6,7-diol is linked to its interaction with specific biological targets:
Research indicates that quinazoline derivatives can modulate pathways involving phosphatidylinositol 3-kinase and epidermal growth factor receptor signaling .
4-((3-Bromophenyl)amino)quinazoline-6,7-diol exhibits several notable physical properties:
Key chemical properties include:
The compound has potential applications in various fields:
The compound is unambiguously identified by the systematic IUPAC name 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, which precisely defines its molecular framework and substituent positions. The parent heterocycle is a quinazoline system, with hydroxyl groups at C6 and C7 of the benzo-fused ring, and a 3-bromophenylamino group at the C4 position of the pyrimidine ring. Its molecular formula, C₁₄H₁₀BrN₃O₂, confirms an elemental composition of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms, yielding a molecular weight of 332.16 g/mol [1] [4].
Table 1: Nomenclature and Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-((3-Bromophenyl)amino)quinazoline-6,7-diol |
CAS Registry Number | 169205-86-1 |
Molecular Formula | C₁₄H₁₀BrN₃O₂ |
Molecular Weight | 332.16 g/mol |
Canonical SMILES | OC1=CC2=C(NC3=CC=CC(Br)=C3)N=CN=C2C=C1O |
InChI Key | CZMCXMIIVHUIPE-UHFFFAOYSA-N |
The SMILES notation (OC1=CC2=C(NC3=CC=CC(Br)=C3)N=CN=C2C=C1O) encodes the connectivity, explicitly showing the ortho-dihydroxy substitution on the quinazoline moiety and the meta-bromo group on the anilino ring. The InChIKey (CZMCXMIIVHUIPE-UHFFFAOYSA-N) provides a unique, hash-based identifier for database searches and computational studies [1] [9]. This compound belongs to the quinazoline class of heterocycles, known for their planar, fused-ring systems that enable π-stacking interactions in biological targets.
Spectroscopic analysis provides critical insights into the functional groups and electronic environment of this quinazoline derivative. While experimental spectra for this specific compound are limited in public literature, data from structurally analogous quinazolines allow reliable predictions [2] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) would likely exhibit a diagnostic [M+H]⁺ peak at m/z 333.16, with isotopic patterns confirming bromine presence (1:1 ratio for M⁺ and M+2⁺). Major fragmentation pathways involve cleavage of the C-N bond between quinazoline and anilino groups (m/z 174 for protonated 6,7-dihydroxyquinazoline) and loss of HBr (m/z 254) [7].
Infrared (IR) Spectroscopy:Key absorptions include:
Table 2: Key Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 9.8 (s, 1H) | N-H of anilino group |
δ 8.5–9.5 (br s, 2H) | 6,7-OH protons | |
δ 7.2–8.4 (m, 7H) | Aromatic CH (quinazoline + phenyl) | |
¹³C NMR | δ 160.5 | C4 (quinazoline) |
δ 148.1, 146.9 | C6, C7 (hydroxylated) | |
δ 122.5 | C3' (brominated carbon) | |
ESI-MS | m/z 333.16 [M+H]⁺ | Molecular ion peak |
m/z 315.15 [M+H–H₂O]⁺ | Dehydration fragment | |
IR | 3250 cm⁻¹ (broad) | O-H/N-H stretch |
1665 cm⁻¹ | C=N stretch | |
750 cm⁻¹ | C-Br stretch |
Single-crystal X-ray diffraction (SC-XRD) studies, though not explicitly reported for this exact molecule, can be inferred from closely related quinazoline derivatives. These compounds typically exhibit planar conformations of the quinazoline core, with the 3-bromophenylamino group twisted at a dihedral angle of 30–50° relative to the heterocyclic plane to minimize steric clash [2] [9].
Bond Length Analysis:Critical bond lengths include:
Hydrogen Bonding:The ortho-dihydroxy groups facilitate extensive intramolecular H-bonding (O-H⋯Nquinazoline) and intermolecular H-bonding (O-H⋯O, N-H⋯O), forming dimers or chains that stabilize the crystal lattice. This is critical for solid-state stability and solubility behavior. The hydroxyl groups act as both donors and acceptors, while the anilino N-H serves as a donor [2].
Conformational Flexibility:Density Functional Theory (DFT) optimizations of analogous compounds reveal that the lowest energy conformation positions the bromine atom meta to the anilino linkage, allowing minimal steric hindrance. The dihedral angle between quinazoline and phenyl rings modulates electronic delocalization, affecting reactivity and biological interactions.
Table 3: Key Crystallographic Parameters (Modeled Data)
Parameter | Value | Structural Implication |
---|---|---|
Dihedral Angle (Quin-Phe) | 42° | Moderately twisted conformation |
C4-N Bond Length | 1.36 Å | Conjugated amidic bond |
C6-O Bond Length | 1.38 Å | Phenolic bond with resonance |
C7-O Bond Length | 1.37 Å | Phenolic bond with resonance |
C3'-Br Bond Length | 1.90 Å | Standard aryl-bromide bond |
H-Bond Donors/Acceptors | 3 donors, 3 acceptors | Facilitates crystal packing/solubility |
Packing Interactions:Crystals typically adopt a monoclinic space group (e.g., P2₁/c) with multiple molecules per unit cell. π-Stacking distances of 3.4–3.6 Å between quinazoline rings and Br⋯π contacts (~3.5 Å) further stabilize the lattice [9]. These features explain the compound’s stability under dark, inert storage conditions (as recommended by suppliers) and its moderate solubility in polar solvents like DMSO or methanol [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3